Comparative HMG-CoA Reductase Inhibitory Potency: Equipotent to Atorvastatin Acid
In a comprehensive comparative analysis using identical in vitro methods, both 2-hydroxyatorvastatin acid and its parent compound, atorvastatin acid, exhibited potent inhibition of HMG-CoA reductase. The study found that the majority of statin acids, including 2-hydroxyatorvastatin, inhibited the enzyme with 50% inhibitory concentration (IC50) values falling within a range of 4–20 nM [1]. This confirms that the metabolite retains pharmacological activity comparable to the parent drug, establishing it as a key contributor to the overall therapeutic effect.
| Evidence Dimension | HMG-CoA Reductase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Inhibitory concentration range of 4–20 nM for statin acids, which includes 2-hydroxyatorvastatin |
| Comparator Or Baseline | Atorvastatin acid and other statin acids (e.g., fluvastatin, simvastatin) |
| Quantified Difference | Equipotent; activity of 2-hydroxyatorvastatin falls within the same 4–20 nM range as atorvastatin acid |
| Conditions | In vitro enzyme inhibition assay; human liver microsomes (HLMs) and recombinant CYP enzymes were used for parallel metabolism studies |
Why This Matters
This evidence justifies the use of 2-hydroxyatorvastatin in pharmacodynamic studies and validates its relevance as an active metabolite when modeling the overall efficacy of atorvastatin therapy.
- [1] Filppula AM, Hirvensalo P, Parikka M, et al. Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins. Drug Metab Dispos. 2021;49(8):658-667. View Source
